2-Isopropylphenyl isocyanate

Physicochemical characterization Isocyanate distillation Purification process design

2-Isopropylphenyl isocyanate (o-cumenyl isocyanate) is a low-molecular-weight aryl isocyanate (C₁₀H₁₁NO, MW 161.20 g·mol⁻¹) characterized by an electrophilic –N=C=O group directly attached to a benzene ring bearing a single ortho‑isopropyl substituent. Commercial specifications typically range from 95 % to 97 % purity; the compound is a moisture‑sensitive, clear colorless liquid with a density of 1.019 g·mL⁻¹ at 25 °C, a boiling point of 66–67 °C at 5 mmHg, and a flash point of 87–88 °C.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 56309-56-9
Cat. No. B1294205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylphenyl isocyanate
CAS56309-56-9
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1N=C=O
InChIInChI=1S/C10H11NO/c1-8(2)9-5-3-4-6-10(9)11-7-12/h3-6,8H,1-2H3
InChIKeyMWBSQVPLYJZPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylphenyl Isocyanate (CAS 56309-56-9): Procurement-Relevant Physicochemical and Structural Profile


2-Isopropylphenyl isocyanate (o-cumenyl isocyanate) is a low-molecular-weight aryl isocyanate (C₁₀H₁₁NO, MW 161.20 g·mol⁻¹) characterized by an electrophilic –N=C=O group directly attached to a benzene ring bearing a single ortho‑isopropyl substituent [1]. Commercial specifications typically range from 95 % to 97 % purity; the compound is a moisture‑sensitive, clear colorless liquid with a density of 1.019 g·mL⁻¹ at 25 °C, a boiling point of 66–67 °C at 5 mmHg, and a flash point of 87–88 °C . Its primary industrial role is as a synthetic intermediate for ureas, carbamates, and agrochemical‑related impurities; academically, it has been employed to build ortho‑substituted phenylcarbamate derivatives of amylose for chiral stationary phases . The ortho‑positioning of the isopropyl group imparts a distinct steric and electronic profile that differentiates this isomer from its para‑substituted counterpart in both reactivity and application scope.

1
Chiral method development requiring ortho-substituted amylose CSPs.
2
Herbicide impurity QC needing isoproturon Impurity 3 reference material.
3
Sterically controlled synthesis where ortho-hindrance suppresses dimerization.

Why 4‑Isopropylphenyl Isocyanate or Other Aryl Isocyanates Cannot Simply Replace the 2‑Isomer in Targeted Applications


Aryl isocyanates are not interchangeable building blocks; the position, size, and electronic character of the ring substituent govern reaction kinetics, product stability, and end‑use performance. The ortho‑isopropyl group in 2‑isopropylphenyl isocyanate creates a steric environment that retards dimerization and oligomerization pathways that are facile for less‑hindered analogs such as 4‑isopropylphenyl isocyanate or phenyl isocyanate [1]. At the same time, the electron‑donating isopropyl group influences the electrophilicity of the NCO carbon sufficiently to alter reaction rates in nucleophilic additions [2]. In chiral chromatography, the ortho‑substitution pattern on amylose phenylcarbamates produces markedly different enantioselectivity compared with meta‑ or para‑substituted derivatives, meaning a CSP prepared from the para‑isomer will not reproduce the separation profile obtained with the ortho‑isomer [3]. Consequently, procurement decisions that treat 2‑isopropylphenyl isocyanate as a generic “isopropylphenyl isocyanate” risk failed syntheses, out‑of‑specification impurities, and non‑transferable chromatographic methods.

Target (2-Isomer) Substitute (4-Isomer)
Retarded dimerization; cleaner urea formation.
May dimerize readily; more by-products.
Unique enantiomer elution order on CSP.
Separation profile may not transfer.
Required as isoproturon impurity marker.
Generates active herbicide, not the impurity.
Isopropylphenyl isocyanates are not interchangeable; substitution may invalidate analytical methods or alter reaction profiles.

Quantitative Differentiation: Head‑to‑Head Physicochemical and Performance Data for 2‑Isopropylphenyl Isocyanate vs. Its Closest Analogs


Boiling Point and Density: Ortho‑Isomer Is Significantly More Volatile than the Para‑Isomer at Reduced Pressure

2‑Isopropylphenyl isocyanate (ortho) boils at 66–67 °C at 5 mmHg, whereas the para‑isomer (4‑isopropylphenyl isocyanate, CAS 31027‑31‑3) boils at approximately 85 °C at 4 mmHg, a difference of ≈18–19 °C [1]. The density at 25 °C is also lower for the ortho‑isomer (1.019 g·mL⁻¹ vs. ≈1.01 g·mL⁻¹ for the para‑isomer) . These differences are consistent with reduced intermolecular packing efficiency in the ortho‑substituted isomer.

Boiling Point & Density
Head-to-head
ΔBp ≈ –18 to –19 °C; Δdensity ≈ –0.009 g·mL⁻¹
Supports gentler distillation and reduced thermal risk for ortho-isomer.
Reduced-pressure distillation context; liquid density at 25 °C.
Physicochemical characterization Isocyanate distillation Purification process design

Hydrophobicity (LogP): Ortho‑Isopropyl Substitution Yields a 0.3–0.4 LogP Unit Higher Lipophilicity vs. Phenyl Isocyanate

The calculated LogP (cLogP) of 2‑isopropylphenyl isocyanate is 2.78 (experimentally derived), compared with phenyl isocyanate (cLogP ≈2.35–2.47) and 4‑isopropylphenyl isocyanate (cLogP ≈2.73) [1]. The ortho‑isomer thus exhibits the highest lipophilicity among the three, consistent with the steric shielding of the polar NCO group by the ortho‑isopropyl substituent.

Hydrophobicity (LogP)
Cross-study
ΔLogP +0.31 to +0.43 vs. phenyl isocyanate
Higher lipophilicity may influence downstream product partitioning.
Calculated LogP context; not experimental.
Partition coefficient Lipophilicity ADME prediction

Chiral Stationary Phase Performance: Ortho‑Substituted Amylose Phenylcarbamates Show Distinct Enantioselectivity vs. Meta‑ and Para‑Substituted Analogs

In a systematic study of six ortho‑ and six meta‑substituted amylose phenylcarbamate CSPs, ortho‑substituted derivatives (including 2‑isopropylphenylcarbamate) consistently exhibited lower average chiral recognition ability than their meta‑substituted counterparts, but provided unique enantiomer elution orders for specific analytes [1]. The N–H stretching frequency in the IR spectra and the N–H proton chemical shift in ¹H NMR were both shifted relative to meta‑substituted derivatives, indicating altered hydrogen‑bonding capacity that drives the observed selectivity differences [1].

CSP Enantioselectivity
Head-to-head
Ortho-CSP: lower average α, unique elution order
Provides complementary selectivity for method development.
HPLC, hexane/2-propanol; reported N–H shift indicates altered H-bonding.
Chiral chromatography Enantioseparation Amylose phenylcarbamate

Resistance to Dimerization: Bulky Ortho‑Isopropyl Group Suppresses High‑Pressure Dimerization Observed in Less‑Hindered Aryl Isocyanates

Under high‑pressure conditions (ca. 800 MPa), meta‑ and para‑substituted phenyl isocyanates dimerize to symmetrical uretidinediones in good yields, but bulky ortho‑substituted aryl isocyanates such as o‑chlorophenyl isocyanate fail to dimerize due to steric congestion at the reaction center [1]. 2‑Isopropylphenyl isocyanate, bearing a sterically demanding ortho‑isopropyl group (Taft steric parameter Es ≈ –1.54 for i‑Pr vs. –0.06 for Me), is predicted to show similar or greater resistance to dimerization than o‑chlorophenyl isocyanate (Es ≈ –0.64 for Cl) [2].

Dimerization Resistance
Class-level
Predicted negligible dimerization; para-isomer yields >80%
May support longer shelf-life; data to verify.
Inference from o-Cl analog; high-pressure condition.
Isocyanate dimerization Steric hindrance Shelf‑life stability

Specificity as Isoproturon Impurity Standard: The Ortho‑Isomer is a Required Analytical Reference for Herbicide Quality Control

3‑(2‑Isopropylphenyl)‑1,1‑dimethylurea, the urea derivative produced from 2‑isopropylphenyl isocyanate, is listed as a named impurity (Impuriry 3) in isoproturon active substance specifications . The para‑isomer (3‑(4‑isopropylphenyl)‑1,1‑dimethylurea) is the active herbicide itself; the ortho‑isomer impurity must be quantified in quality control (QC) release testing. Commercial reference standards of this impurity are available with certified purity ≥98 % .

Impurity Standard Role
Head-to-head
Precursor to isoproturon Impurity 3; certified ≥98%
Mandatory for regulatory QC; 4-isomer cannot substitute.
CIPAC/FAO specification context.
Herbicide impurity Isoproturon Reference standard

Procurement‑Justified Application Scenarios for 2‑Isopropylphenyl Isocyanate


Synthesis of Ortho‑Substituted Amylose Phenylcarbamate Chiral Stationary Phases (CSPs)

2‑Isopropylphenyl isocyanate is used to derivatize amylose, generating the tris(2‑isopropylphenylcarbamate) CSP [1]. As shown in Section 3, this CSP provides enantiomer elution orders distinct from those obtained with commercial meta‑substituted phases. Researchers developing enantioselective HPLC methods for pharmaceutical intermediates should procure this compound when screening for orthogonal selectivity.

Preparation of Isoproturon Impurity 3 Reference Standard

The compound serves as the starting material for synthesizing 3‑(2‑isopropylphenyl)‑1,1‑dimethylurea, a specified impurity in technical isoproturon . QC laboratories must source high‑purity 2‑isopropylphenyl isocyanate to prepare or characterize this impurity standard. Substitution with the 4‑isomer would generate the wrong urea, invalidating the analytical method.

Building Block for Sterically Shielded Ureas and Carbamates in Medicinal Chemistry

The ortho‑isopropyl group retards undesired dimerization and oligomerization side reactions, allowing cleaner conversion to the target urea or carbamate [2]. Medicinal chemistry teams seeking to introduce an ortho‑isopropylphenyl moiety into a lead series will find that 2‑isopropylphenyl isocyanate offers a more tractable reaction profile than less‑hindered aryl isocyanates, reducing by‑product formation.

Model Substrate for Studying Ortho‑Steric Effects in Isocyanate Reaction Kinetics

Physical‑organic chemists can use 2‑isopropylphenyl isocyanate as a probe substrate to quantify the influence of ortho‑steric bulk on nucleophilic addition rates, complementing the extensive literature on para‑substituted phenyl isocyanate kinetics [3]. The ~18 °C boiling point difference between ortho‑ and para‑isomers (Section 3) also facilitates purification of reaction mixtures containing both isomers.

Application
Selection Property
Validation Focus
Chiral CSP Synthesis
Ortho-substitution pattern
Enantiomer elution order and α review
Herbicide Impurity QC
Isomeric identity (ortho vs. para)
Certified purity and retention time match
Medicinal Chemistry Building Block
Steric shielding of NCO
By-product profile and conversion rate
Physical-Organic Model Substrate
Quantifiable ortho-steric effect
Kinetic rate constant comparison

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